molecular formula C19H21O2P B14373350 Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide CAS No. 90097-41-9

Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide

Cat. No.: B14373350
CAS No.: 90097-41-9
M. Wt: 312.3 g/mol
InChI Key: NOHFGDGCJXUTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide is a complex organic compound that features a cyclopentane ring fused with a phospholane ring, substituted with phenyl groups and an oxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, which involves the addition of a diene to a dienophile to form a six-membered ring. This reaction is facilitated by electron-attracting groups on the dienophile and electron-donating groups on the diene .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxide group to hydroxyl or other functional groups.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological molecules to modulate their activity. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or material science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentadiene derivatives and phospholane-based compounds. Examples include:

  • Cyclopentadiene
  • Phospholane
  • Cyclopentadienyl ligands

Uniqueness

Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide is unique due to its fused ring structure and the presence of both phenyl and oxide groups. This combination of features imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

90097-41-9

Molecular Formula

C19H21O2P

Molecular Weight

312.3 g/mol

IUPAC Name

1-oxo-1,2-diphenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]phosphol-2-ol

InChI

InChI=1S/C19H21O2P/c20-19(16-9-3-1-4-10-16)14-15-8-7-13-18(15)22(19,21)17-11-5-2-6-12-17/h1-6,9-12,15,18,20H,7-8,13-14H2

InChI Key

NOHFGDGCJXUTRD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(P(=O)(C2C1)C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.